molecular formula C10H11NaO2 B1681901 Sodium phenylbutyrate CAS No. 1716-12-7

Sodium phenylbutyrate

Número de catálogo B1681901
Número CAS: 1716-12-7
Peso molecular: 186.18 g/mol
Clave InChI: VPZRWNZGLKXFOE-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sodium phenylbutyrate is a medication used in conjunction with a proper diet to treat urea cycle disorders, including carbamylphosphate synthetase deficiency (CPS), ornithine transcarbamylase deficiency (OTC), or argininosuccinate synthetase (AS) . It is a white to yellowish-white powder that is freely soluble in water and has a strong salty taste .


Synthesis Analysis

Sodium phenylbutyrate has a simple structure and presents no polymorphic forms. The pathway of synthesis has confirmed the evidence of its chemical structure, by elemental analysis, 1H-NMR and IR spectroscopy . It can also be synthesized by reacting aromatic compounds with butyrolactone, followed by neutralization with base .


Molecular Structure Analysis

The molecular formula of Sodium phenylbutyrate is C10H11NaO2. It has an average mass of 186.183 Da and a monoisotopic mass of 186.065674 Da .


Chemical Reactions Analysis

Sodium phenylbutyrate is a pro-drug and is rapidly metabolized to phenylacetate. Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine .


Physical And Chemical Properties Analysis

Sodium phenylbutyrate is a sodium salt of an aromatic fatty acid, made up of an aromatic ring and butyric acid. It forms water-soluble off-white crystals .

Aplicaciones Científicas De Investigación

Application in Diabetes Research

Scientific Field

Endocrinology and Metabolism

Summary of Application

Sodium Phenylbutyrate (PBA) is a drug known to reduce Endoplasmic Reticulum (ER) stress. It has been studied for its effects on lipid-induced insulin resistance and β-cell dysfunction in humans .

Methods of Application

In the study, eight overweight or obese nondiabetic men underwent four studies each, in random order, 4 to 6 weeks apart. Two studies were preceded by 2 weeks of oral PBA (7.5 g/day), followed by a 48-h i.v. infusion of intralipid/heparin or saline .

Application in Bovine Mastitis Treatment

Scientific Field

Veterinary Medicine

Summary of Application

Sodium Phenylbutyrate (SPB) has been studied for its anti-inflammatory properties against Staphylococcus aureus (S. aureus) lipoteichoic acid (LTA)-stimulated bovine mammary alveolar (MAC-T) cells .

Methods of Application

Quantitative PCR was performed to examine the effect of SPB on inflammatory cytokines and host defense peptide (HDP) gene expression. Western blot analysis was used to detect the effect of SPB on the TLR2/NF-κB/NLRP3 signaling pathway .

Results

SPB significantly suppressed the expression of TNF-α, IL-1β, IL-6. It also decreased the expression of LTA-stimulated TLR2, NLRP3, ASC, caspase-1, and IL-1β, and inhibited IkBα and p65 phosphorylation .

Application in Cancer Treatment

Scientific Field

Oncology

Summary of Application

Sodium Phenylbutyrate has been studied for its potential in cancer treatment, specifically in reducing the cardiotoxicity induced by the chemotherapy drug Adriamycin .

Methods of Application

In the study, wild-type male mice were given intraperitoneal injections of Adriamycin (20 mg/kg). This was followed by daily injections of Sodium Phenylbutyrate (400 mg/kg/day) for 2 days .

Results

Sodium Phenylbutyrate significantly decreased the Adriamycin-associated elevation of serum lactase dehydrogenase activities, diminished Adriamycin-induced ultrastructural damage of cardiac tissue by >70%, completely rescued Adriamycin-caused reduction of cardiac function, and increased the cardiac manganese superoxide dismutase protein and activity .

Application in Rheumatoid Arthritis

Scientific Field

Rheumatology

Summary of Application

Sodium Phenylbutyrate has been used in research trials for Rheumatoid Arthritis, a chronic inflammatory disorder affecting many joints, including those in the hands and feet .

Direcciones Futuras

Sodium phenylbutyrate is currently used to treat urea cycle disorders and is under investigation for its potential use in other conditions, including amyotrophic lateral sclerosis (ALS) . It is also being studied for its effects on the transcriptional and metabolic landscape of sporadic ALS fibroblasts , and its neuroprotective effects in mouse models of Parkinson’s disease .

Propiedades

IUPAC Name

sodium;4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZRWNZGLKXFOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1821-12-1 (Parent)
Record name Sodium phenylbutyrate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7040948
Record name Sodium 4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium phenylbutyrate

CAS RN

1716-12-7
Record name Sodium phenylbutyrate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanoic acid, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PHENYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6K61736T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phenylbutyrate
Reactant of Route 2
Sodium phenylbutyrate
Reactant of Route 3
Reactant of Route 3
Sodium phenylbutyrate
Reactant of Route 4
Sodium phenylbutyrate
Reactant of Route 5
Reactant of Route 5
Sodium phenylbutyrate
Reactant of Route 6
Sodium phenylbutyrate

Citations

For This Compound
6,120
Citations
T Iannitti, B Palmieri - Drugs in R & D, 2011 - Springer
… Sodium phenylbutyrate is a histone deacetylase inhibitor that has been approved for … This review aims to update the current literature, involving the use of sodium phenylbutyrate …
Number of citations: 262 link.springer.com
N Guffon, Y Kibleur, W Copalu, C Tissen… - Archives of disease in …, 2012 - adc.bmj.com
Background Sodium phenylbutyrate (NaPB) is used as a treatment for urea cycle disorders (UCD). However, the available, licensed granule form has an extremely bad taste, which can …
Number of citations: 45 adc.bmj.com
ME Cudkowicz, PL Andres, SA Macdonald… - Amyotrophic Lateral …, 2009 - Taylor & Francis
… escalating dosages of sodium phenylbutyrate (NaPB) in participants with ALS. Transcription dysregulation may play a role in the pathogenesis of ALS. Sodium phenylbutyrate, a histone …
Number of citations: 165 www.tandfonline.com
S Paganoni, EA Macklin, S Hendrix… - … England Journal of …, 2020 - Mass Medical Soc
… Participants were randomly assigned in a 2:1 ratio to receive sodium phenylbutyrate–taurursodiol (3 g of sodium phenylbutyrate and 1 g of taurursodiol, administered once a day for 3 …
Number of citations: 324 www.nejm.org
H Ryu, K Smith, SI Camelo, I Carreras… - Journal of …, 2005 - Wiley Online Library
… Because HDAC inhibitors have been used in several clinical trials for malignancies and trials are ongoing in Huntington's disease, we investigated the effects of sodium phenylbutyrate (…
Number of citations: 402 onlinelibrary.wiley.com
YA Heo - CNS drugs, 2022 - Springer
… denoted sodium phenylbutyrate/… with sodium phenylbutyrate/ursodoxicoltaurine relative to placebo. This article summarizes the milestones in the development of sodium phenylbutyrate/…
Number of citations: 18 link.springer.com
MA Carducci, J Gilbert, MK Bowling, D Noe… - Clinical Cancer …, 2001 - AACR
Purpose: Sodium phenylbutyrate (PB) demonstrates potent differentiating capacity in multiple hematopoietic and solid tumor cell lines. We conducted a Phase I and pharmacokinetic …
Number of citations: 290 aacrjournals.org
AF Collins, HA Pearson, P Giardina, KT McDonagh… - 1995 - ashpublications.org
… Sodium phenylbutyrate is an orally administered agent … clinical trials of sodium phenylbutyrate in patients with P-… an orally administered fatty acid, sodium phenylbutyrate, in patients with …
Number of citations: 312 ashpublications.org
P Hogarth, L Lovrecic, D Krainc - Movement Disorders, 2007 - Wiley Online Library
… We performed a dose-finding study in human HD of sodium phenylbutyrate (SPB), a histone deacetylase inhibitor that ameliorates the HD phenotype in animal models. We used a dose-…
GJ Dover, S Brusilow, S Charache - 1994 - ashpublications.org
… In this report, we describe the effect of orally administered sodium phenylbutyrate in five subjects with sickle cell anemia. All five subjects had rapid increases in the percentage of HbF-…
Number of citations: 273 ashpublications.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.